molecular formula C6H8N2O2S B14506671 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- CAS No. 64143-06-2

4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo-

Cat. No.: B14506671
CAS No.: 64143-06-2
M. Wt: 172.21 g/mol
InChI Key: CMTBTGLNMILTMC-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- is a heterocyclic compound with the molecular formula C6H8N2O2S. It is a derivative of imidazolidinone, featuring a thioxo group at the 2-position and acetyl and methyl groups at the 1- and 3-positions, respectively. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-substituted-2-thioxo-imidazolidin-4-ones with alkyl and aryl isothiocyanates and methyl glycinate hydrochloride in a basic medium . The reaction conditions often include temperatures ranging from 70-80°C and reaction times of around 30 minutes .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products:

Scientific Research Applications

4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In the context of dopamine β-hydroxylase inhibition, the compound interacts with the enzyme’s active site, preventing the conversion of dopamine to norepinephrine .

Comparison with Similar Compounds

    Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.

    Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.

Comparison: 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike imidazolidine-2-thione and imidazole-2-thione, this compound has a broader range of applications, particularly in asymmetric catalysis and as a chiral auxiliary .

Properties

CAS No.

64143-06-2

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

1-acetyl-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C6H8N2O2S/c1-4(9)8-3-5(10)7(2)6(8)11/h3H2,1-2H3

InChI Key

CMTBTGLNMILTMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)N(C1=S)C

Origin of Product

United States

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